2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide
Description
2-((2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide (hereafter referred to as Compound A) is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazoline core modified with an isopropyl group at position 2, a thioether-linked butanamide side chain at position 5, and an ortho-tolyl substituent on the amide nitrogen. This compound is hypothesized to exhibit kinase inhibitory or protease-modulating activity, based on structural analogs reported in medicinal chemistry literature. However, its exact biological targets and therapeutic applications remain under investigation.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-17-12-8-6-10-15(17)4)31-24-26-18-13-9-7-11-16(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGNKUYENQRIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration. HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a dual inhibitor of PI3K and HDAC. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors. This dual inhibition leads to multiple epigenetic modifications affecting signaling networks, which act synergistically for the treatment of cancer.
Biochemical Pathways
The compound affects the PI3K signaling pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration. It also impacts the HDAC pathway, leading to alterations in the cell phenotype and gene expression, and disturbing homeostasis.
Comparison with Similar Compounds
Structural Analogues
Compound A belongs to a class of imidazo[1,2-c]quinazoline derivatives, which are studied for their diverse pharmacological profiles. Key structural analogs include:
| Compound Name | Substituent at Position 2 | Thioether Side Chain | Amide Substituent | Key Differences vs. Compound A |
|---|---|---|---|---|
| Compound A | Isopropyl | 2-((thio)butanamide) | o-Tolyl | Reference compound |
| 2-((2-(sec-Butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide | sec-Butyl | 2-((thio)butanamide) | o-Tolyl | Position 2 substituent: branched vs. linear |
| 2-(Cyclohexyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl thioacetate | Cyclohexyl | Thioacetate | None | Shorter side chain; lack of amide group |
| 2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl thiocyanate | Isopropyl | Thiocyanate (-SCN) | None | Simpler side chain; no amide functionality |
Structural Insights :
- The sec-butyl analog (PubChem entry) shares the o-tolyl amide group with Compound A but differs in the branched alkyl group at position 2.
- Compounds lacking the amide group (e.g., thiocyanate or thioacetate derivatives) show reduced binding affinity in kinase inhibition assays, underscoring the importance of the N-(o-tolyl)butanamide moiety for target engagement.
Physicochemical Properties
Limited experimental data are available for Compound A, but computational predictions (e.g., SwissADME) and comparisons with analogs suggest:
- LogP : ~3.2 (similar to the sec-butyl analog), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- Solubility : <10 µM in aqueous buffers, consistent with other imidazo[1,2-c]quinazoline derivatives.
- Metabolic Stability : The isopropyl group may confer slower hepatic clearance compared to sec-butyl analogs, as observed in microsomal stability assays.
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